4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
Description
The exact mass of the compound this compound is 360.14092497 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4'-methyl-8-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O3/c1-21-8-14(24-7-12(21)23)4-9-2-3-10(5-14)22(9)6-11-19-20-13(25-11)15(16,17)18/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSODFSWNTHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3CC4=NN=C(O4)C(F)(F)F)OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a novel chemical entity that has garnered attention for its potential biological activities. This document reviews its biological activity based on diverse sources including patents, scientific literature, and chemical databases.
Chemical Structure
The compound features a complex structure that includes:
- A trifluoromethyl group, which is known to enhance biological activity.
- A 1,3,4-oxadiazole ring, often associated with various pharmacological properties.
- An azaspiro bicyclic system that contributes to its unique interaction profiles.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antifungal and antibacterial properties.
Antifungal Activity
The oxadiazole derivatives have been reported to possess significant antifungal properties. For instance:
- Mechanism of Action : The compound acts by disrupting fungal cell wall synthesis and inhibiting key enzymes involved in the biosynthesis of essential cellular components.
- Efficacy : Studies have shown that compounds with similar structures exhibit potent activity against various phytopathogenic fungi, suggesting a promising application in agricultural settings for controlling fungal diseases .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been noted:
- Broad-Spectrum Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Studies : In vitro studies reported in the literature indicate that the compound can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Efficacy : In a study involving the application of similar oxadiazole compounds against Fusarium species, results showed a significant reduction in fungal growth when treated with concentrations as low as 50 µg/mL.
- Antibacterial Testing : A series of tests evaluated the compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as an antibacterial agent.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity.
Structural Features
The compound features:
- A spirocyclic structure which is significant for biological activity.
- A trifluoromethyl group that enhances lipophilicity and may improve pharmacokinetic properties.
- An oxadiazole ring known for its diverse biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antitumor activity. For instance, studies have shown that compounds containing oxadiazole rings can inhibit cell proliferation in various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells . The unique structure of 4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one may enhance these effects due to its spirocyclic nature.
Antimicrobial Properties
Oxadiazole derivatives are also known for their antimicrobial properties. The presence of a trifluoromethyl group can enhance the activity against various bacterial strains by modifying membrane permeability or inhibiting essential enzymatic pathways .
Anticonvulsant Activity
Some studies have explored the anticonvulsant potential of oxadiazole derivatives. Compounds similar to this compound have been evaluated in animal models for their ability to reduce seizure frequency and severity .
Case Study 1: Antitumor Activity
In a study published by El-sayed M. Abdelrehim et al., several oxadiazole derivatives were synthesized and screened for their antitumor effects on HCT-116 cells. The results demonstrated that specific substitutions on the oxadiazole ring significantly increased cytotoxicity against cancer cells . The incorporation of a spirocyclic structure similar to that found in this compound may provide further enhancements in activity.
Case Study 2: Antimicrobial Efficacy
A comparative study on various oxadiazole derivatives revealed that compounds with trifluoromethyl substitutions exhibited superior antimicrobial efficacy against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts . This highlights the potential application of this compound in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
